N-benzyl-N'-[4-(pentyloxy)phenyl]ethanediamide
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Overview
Description
N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a benzyl group and a pentyloxyphenyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with 4-(pentyloxy)benzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with ethanedioyl dichloride (oxalyl chloride) under basic conditions to form N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the amide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a suitable candidate for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicinal chemistry, N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The benzyl and pentyloxyphenyl groups allow for hydrophobic interactions with target proteins, while the ethanediamide backbone can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-[4-(methoxy)phenyl]ethanediamide
- N-benzyl-N’-[4-(ethoxy)phenyl]ethanediamide
- N-benzyl-N’-[4-(butoxy)phenyl]ethanediamide
Uniqueness
N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide is unique due to the presence of the pentyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological targets. Compared to its analogs with shorter alkoxy chains, the pentyloxy group provides enhanced stability and potential for specific applications in medicinal and industrial chemistry.
This detailed overview provides a comprehensive understanding of N-benzyl-N’-[4-(pentyloxy)phenyl]ethanediamide, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-benzyl-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-7-14-25-18-12-10-17(11-13-18)22-20(24)19(23)21-15-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
GRSXWEKTJRYTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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